1-(4-Isobutoxyphenyl)propan-1-one

Description

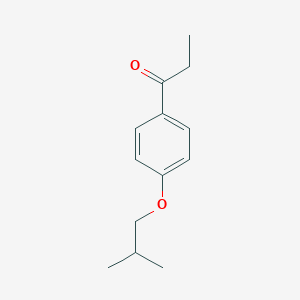

Structure

3D Structure

Properties

IUPAC Name |

1-[4-(2-methylpropoxy)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-4-13(14)11-5-7-12(8-6-11)15-9-10(2)3/h5-8,10H,4,9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOMFDTNCXZUJPM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC=C(C=C1)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40356750 | |

| Record name | 1-(4-isobutoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

354539-62-1 | |

| Record name | 1-(4-isobutoxyphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40356750 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 4 Isobutoxyphenyl Propan 1 One and Its Precursors

2 Orthogonal Protection and Deprotection in Isobutoxyphenyl Precursor Synthesis

In more complex syntheses, particularly when multiple reactive functional groups are present, the use of protecting groups is essential to ensure chemoselectivity. An orthogonal protection strategy allows for the selective removal of one protecting group in the presence of others, enabling sequential reactions at different sites within a molecule. bham.ac.ukjocpr.com

For instance, in the synthesis of a polysubstituted phenol (B47542) that will ultimately become the 4-isobutoxyphenyl moiety, one might need to differentiate between multiple hydroxyl groups. A common strategy involves the use of protecting groups with different cleavage conditions. For example, a benzyl (B1604629) ether, which is typically removed by hydrogenolysis, can be used in conjunction with a silyl (B83357) ether (e.g., tert-butyldimethylsilyl, TBDMS), which is cleaved under acidic conditions or with a fluoride (B91410) source. bham.ac.ukresearchgate.netorgsyn.orgorganic-chemistry.org

Consider a hypothetical synthesis starting from hydroquinone (B1673460) where one hydroxyl group needs to be alkylated with an isobutyl group while the other is reserved for a different transformation. One could first protect one hydroxyl group as a benzyl ether. The remaining free hydroxyl group can then be alkylated to form the isobutoxy group via the Williamson ether synthesis. Subsequently, the benzyl group can be removed by catalytic hydrogenation to reveal the free phenol without affecting the newly formed isobutyl ether, demonstrating an orthogonal protection-deprotection sequence. organic-chemistry.orggoogle.com

| Protecting Group | Introduction Conditions | Cleavage Conditions | Orthogonal to |

| Benzyl (Bn) | BnBr, NaH, DMF | H₂, Pd/C | Silyl ethers, Acetals |

| tert-Butyldimethylsilyl (TBDMS) | TBDMSCl, Imidazole, DMF | TBAF, THF or H⁺ | Benzyl ethers, Esters |

Table 3: Examples of Orthogonal Protecting Groups for Hydroxyl Functions. This table provides examples of common orthogonal protecting groups for hydroxyl groups, detailing their introduction and cleavage conditions, and highlighting their compatibility with other protecting groups.

Convergent and Linear Synthetic Strategies for 1-(4-Isobutoxyphenyl)propan-1-one

| Strategy | Description | Advantages | Disadvantages |

| Linear | Sequential modification of a starting material. | Simpler to plan and execute for less complex molecules. | Overall yield can be very low for multi-step syntheses. |

| Convergent | Independent synthesis of fragments followed by coupling. | Higher overall yield for complex molecules; allows for parallel synthesis. | May require more complex starting materials and coupling reactions. |

Table 4: Comparison of Linear and Convergent Synthetic Strategies. This table summarizes the key features, advantages, and disadvantages of linear and convergent synthetic approaches as they apply to the synthesis of organic molecules like this compound.

Optimization of Reaction Conditions and Catalyst Systems for Enhanced Yields

The yield and selectivity of the synthesis of this compound are highly dependent on the careful optimization of reaction parameters. The core of this optimization lies in the selection of the catalyst system and the tuning of conditions such as temperature, reaction time, and the nature of the acylating agent.

Traditionally, Friedel-Crafts acylations employ stoichiometric amounts of Lewis acid catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃). sigmaaldrich.commasterorganicchemistry.com These catalysts effectively activate the acylating agent, typically propionyl chloride or propionic anhydride (B1165640), to generate the reactive acylium ion electrophile. sigmaaldrich.com However, the use of these homogeneous catalysts often necessitates complex work-up procedures to remove the catalyst, which can generate significant waste.

Modern synthetic efforts focus on heterogeneous catalysts to simplify product isolation and enable catalyst recycling. Solid acid catalysts, such as zeolites and metal oxides, have emerged as promising alternatives. benthamdirect.com For instance, research on the acylation of isobutylbenzene (B155976) with acetic anhydride has demonstrated the effectiveness of mesoporous aluminosilicate (B74896) catalysts like Al-KIT-6. researchgate.net The catalytic activity in such systems is influenced by the silica-to-alumina ratio, which affects the number and strength of the acid sites. researchgate.net Studies have shown that tuning these properties can lead to high conversion of the starting material and high selectivity for the desired para-substituted product. researchgate.net

The optimization process involves a systematic variation of parameters to find the ideal balance for maximum yield. Key parameters that are typically optimized include:

Catalyst Loading: The amount of catalyst used is critical. An insufficient amount may lead to slow reaction rates and incomplete conversion, while an excess may not provide significant benefits and increases cost. Research on similar Friedel-Crafts acylations has shown that optimizing the catalyst dosage is a key step in maximizing product yield. nih.gov

Reaction Temperature: Temperature affects the rate of reaction. Higher temperatures can increase the reaction rate but may also lead to the formation of undesired byproducts, thus lowering the selectivity.

Reaction Time: The duration of the reaction is optimized to ensure complete conversion of the starting materials without promoting side reactions or product degradation. nih.gov

Acylating Agent: The choice between an acyl chloride and an anhydride can influence reactivity and the byproducts formed. Carboxylic acids have also been used as acylating agents in the presence of suitable activators, offering a greener alternative. organic-chemistry.org

The following table summarizes findings from a study on the acylation of isobutylbenzene using a solid acid catalyst, illustrating the impact of catalyst properties on reaction outcomes.

| Catalyst (Al-KIT-6 with Si/Al ratio) | Isobutylbenzene Conversion (%) | 4-Isobutylacetophenone Selectivity (%) |

| 25 | 72 | 94 |

| 50 | 65 | 92 |

| 75 | 58 | 90 |

| 100 | 45 | 88 |

| Data sourced from a study on the acylation of isobutylbenzene with acetic anhydride over Al-KIT-6 mesoporous acid catalyst. researchgate.net |

This data demonstrates that a lower Si/Al ratio, which corresponds to a higher concentration of acidic sites, leads to higher conversion of the isobutylbenzene precursor with excellent selectivity for the para-isomer, which is analogous to the desired this compound structure. researchgate.net

Green Chemistry Principles and Sustainable Synthesis Approaches for the Compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the manufacturing process. This involves developing methods that are more efficient, use less hazardous materials, and generate minimal waste.

A primary focus of green synthetic approaches is the replacement of traditional homogeneous Lewis acid catalysts like AlCl₃. These catalysts are typically used in stoichiometric amounts and are difficult to separate from the reaction mixture, leading to large volumes of acidic waste. Heterogeneous solid acid catalysts, such as zeolites, sulfated zirconia, and various metal oxides, offer a significant advantage as they can be easily filtered off from the reaction mixture and can often be regenerated and reused multiple times. benthamdirect.comepa.govresearchgate.net This not only simplifies the purification process but also aligns with the green chemistry principle of waste prevention. The use of zeolites in Friedel-Crafts acylations is a well-established green alternative. researchgate.net

Another key aspect of sustainable synthesis is the reduction or elimination of volatile organic solvents. Solvent-free, or neat, reaction conditions are highly desirable. researchgate.netchemijournal.com In the context of Friedel-Crafts acylation, solvent-free conditions have been successfully applied, sometimes using one of the reactants as the solvent. organic-chemistry.orgresearchgate.net This approach reduces pollution, safety hazards, and the costs associated with solvent purchase and disposal. Microwave-assisted synthesis is another technique that often aligns with green chemistry principles. Microwave heating can lead to dramatic reductions in reaction times and sometimes improves yields and product selectivity, contributing to a more energy-efficient process. researchgate.netmdpi.com

The choice of reagents is also crucial. Using carboxylic acids directly as acylating agents instead of the more reactive but also more hazardous acyl chlorides or anhydrides is a greener alternative. organic-chemistry.org While this may require a stronger catalyst or different activation methods, it avoids the formation of corrosive byproducts like hydrogen chloride.

The principles of green chemistry being applied to the synthesis of aryl ketones, including structures similar to this compound, are summarized below:

Use of Heterogeneous Catalysts: Employing recyclable solid acids like zeolites to replace corrosive and waste-generating homogeneous catalysts. benthamdirect.comresearchgate.net

Solvent-Free Reactions: Conducting reactions without a solvent to reduce waste and environmental impact. organic-chemistry.orgresearchgate.net

Energy Efficiency: Utilizing methods like microwave irradiation to shorten reaction times and reduce energy consumption. researchgate.net

Use of Safer Reagents: Substituting hazardous acylating agents with less reactive but safer alternatives like carboxylic acids. researchgate.net

By integrating these green chemistry principles, the synthesis of this compound and its precursors can be made more sustainable and environmentally responsible.

Advanced Analytical Characterization Techniques for 1 4 Isobutoxyphenyl Propan 1 One and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable tools for deducing the intricate structural features of organic molecules. By probing the interactions of molecules with electromagnetic radiation, these methods provide detailed information about the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique that exploits the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For 1-(4-Isobutoxyphenyl)propan-1-one, both ¹H NMR and ¹³C NMR spectroscopy are crucial for a complete structural assignment.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the phenyl ring typically appear as a set of multiplets in the downfield region, usually between 7.0 and 8.0 ppm, due to the deshielding effect of the aromatic ring current and the electron-withdrawing carbonyl group. The protons of the isobutyl group give rise to characteristic signals in the upfield region. Specifically, the two methyl groups of the isobutyl moiety are expected to be a doublet, the methine proton a multiplet, and the methylene (B1212753) protons a doublet. The ethyl group attached to the carbonyl function will present as a quartet for the methylene protons and a triplet for the methyl protons, with their chemical shifts influenced by the adjacent carbonyl group.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon is typically observed at a significantly downfield chemical shift, often in the range of 190-200 ppm. The aromatic carbons show signals in the region of 120-150 ppm, with the carbon attached to the isobutyl group and the carbon attached to the propanone moiety showing distinct shifts. The carbons of the isobutyl and ethyl groups appear in the upfield region of the spectrum.

A comprehensive analysis of both ¹H and ¹³C NMR data allows for the unambiguous assignment of all proton and carbon signals, confirming the connectivity and substitution pattern of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic Protons | 7.10 - 7.90 (m) | 128.0 - 155.0 |

| -CH₂- (Propionyl) | 2.90 - 3.10 (q) | ~31.0 |

| -CH₃ (Propionyl) | 1.10 - 1.30 (t) | ~8.0 |

| -CH₂- (Isobutyl) | 2.50 - 2.60 (d) | ~45.0 |

| -CH- (Isobutyl) | 1.80 - 2.00 (m) | ~30.0 |

| -CH₃ (Isobutyl) | 0.85 - 0.95 (d) | ~22.0 |

| Carbonyl Carbon | - | ~200.0 |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is dominated by a strong absorption band corresponding to the stretching vibration of the carbonyl (C=O) group, typically appearing in the region of 1670-1690 cm⁻¹. The presence of the aromatic ring is confirmed by C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The aliphatic C-H stretching vibrations of the isobutyl and ethyl groups are observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=O stretch is also observable in the Raman spectrum, although its intensity can vary. Aromatic ring vibrations often give rise to strong and sharp signals in the Raman spectrum, aiding in the confirmation of the aromatic substructure. The symmetric vibrations of the molecule are often more intense in the Raman spectrum compared to the IR spectrum.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Carbonyl (C=O) | Stretching | 1670 - 1690 (Strong) | 1670 - 1690 (Variable) |

| Aromatic C-H | Stretching | > 3000 (Variable) | > 3000 (Strong) |

| Aromatic C=C | Stretching | 1450 - 1600 (Variable) | 1450 - 1600 (Strong) |

| Aliphatic C-H | Stretching | < 3000 (Strong) | < 3000 (Strong) |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to show absorption bands arising from π → π* and n → π* transitions. The aromatic phenyl ring and the carbonyl group are the primary chromophores. The π → π* transitions, associated with the aromatic system, typically result in strong absorptions at shorter wavelengths, while the n → π* transition of the carbonyl group gives a weaker absorption at a longer wavelength. The position and intensity of these absorptions can be influenced by the solvent polarity.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence. For this compound (C₁₃H₁₈O), the experimentally determined monoisotopic mass from HRMS would be very close to the calculated value of 190.1358 Da, confirming the molecular formula. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly useful for the analysis of volatile compounds. This compound can be analyzed by GC-MS, where it would elute at a characteristic retention time. The mass spectrometer then provides a mass spectrum of the eluted compound.

The electron ionization (EI) mass spectrum of this compound would show a molecular ion peak at m/z 190. The fragmentation pattern would exhibit characteristic losses. A prominent fragment would likely be the acylium ion [CH₃CH₂CO]⁺ at m/z 57, resulting from alpha-cleavage. Another significant fragmentation pathway would involve the loss of the ethyl group, leading to a fragment at m/z 161. Further fragmentation of the isobutylphenyl moiety would also be observed, providing additional structural confirmation.

Table 3: Expected Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Fragmentation Pathway |

| 190 | [M]⁺ | Molecular Ion |

| 161 | [M - C₂H₅]⁺ | Loss of the ethyl group |

| 147 | [M - C₃H₇]⁺ | Loss of the propyl group (rearrangement) |

| 133 | [M - C₄H₉]⁺ | Loss of the isobutyl group |

| 105 | [C₇H₅O]⁺ | Cleavage of the isobutyl group and rearrangement |

| 57 | [C₂H₅CO]⁺ | Acylium ion from alpha-cleavage |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Non-Volatile Derivatives

Liquid chromatography-mass spectrometry (LC-MS) stands as a cornerstone analytical tool for the characterization of non-volatile derivatives of this compound. This powerful technique combines the separation capabilities of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of mass spectrometry, providing extensive information from a wide variety of samples. nih.gov In the context of drug metabolism studies, LC-MS is invaluable for screening and identifying metabolites, which are often non-volatile and present in complex biological matrices. nih.govtechnologynetworks.com

The process typically involves introducing a sample into an HPLC system, where individual components are separated based on their interactions with a stationary phase. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios are determined. This allows for the identification and quantification of known derivatives, as well as the structural elucidation of unknown metabolites. oulu.fi Modern LC-MS instruments, particularly those utilizing ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) like time-of-flight (TOF) or Orbitrap analyzers, offer exceptional sensitivity, speed, and mass accuracy. oulu.fi This enables the detection of both expected and unexpected metabolites in a single analytical run. oulu.fi

For instance, in the analysis of drug metabolites, which are often derivatives of the parent compound formed through biotransformation, LC-MS can distinguish between different metabolic pathways. nih.gov The high sensitivity of LC-MS/MS (tandem mass spectrometry) is particularly advantageous when dealing with low-abundance metabolites found in biological samples. technologynetworks.com The fragmentation patterns generated in MS/MS provide a "fingerprint" for a compound, aiding in its specific identification. technologynetworks.com The use of curated databases of tandem mass spectra can further augment the characterization of metabolites. scripps.edu

A typical LC-MS method for analyzing non-volatile derivatives would involve a reversed-phase HPLC column (e.g., C18) with a gradient elution using a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer. The choice of ionization source, such as electrospray ionization (ESI), is critical and is often operated in both positive and negative ion modes to ensure the detection of a wide range of derivatives.

Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic techniques are fundamental for assessing the purity and facilitating the isolation of this compound and its derivatives. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a premier technique for the quantitative analysis of this compound, ensuring its purity and potency in pharmaceutical formulations. HPLC methods are widely developed for the simultaneous estimation of multiple active pharmaceutical ingredients (APIs), demonstrating the technique's versatility. mdpi.com A typical HPLC setup for quantitative analysis would employ a reversed-phase column, such as a C18 or C8 column, with a mobile phase consisting of a mixture of organic solvents like acetonitrile and methanol, and an aqueous buffer. mdpi.comnih.gov

For accurate quantification, a detector that provides a linear response to the analyte concentration is used, with UV-Vis detectors being common for aromatic compounds like this compound. The method's sensitivity is crucial, with limits of detection (LOD) and quantification (LOQ) often in the low mg/mL range. mdpi.com Validation of an HPLC method is essential and includes assessing parameters such as linearity, precision, accuracy, and robustness to ensure reliable and reproducible results. mdpi.comnih.gov For instance, a validated HPLC assay for a similar compound, Z-2-[4-(4-chloro-1,2-diphenyl-but-1-enyl) phenoxy]ethanol, demonstrated linearity over a specific concentration range with high extraction efficiency. nih.gov

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Reversed-phase C18 or C8 | mdpi.comnih.gov |

| Mobile Phase | Acetonitrile/Methanol and aqueous buffer | mdpi.com |

| Detection | UV-Vis or Diode Array Detector (DAD) | mdpi.com |

| Flow Rate | 0.5 - 1.5 mL/min | nih.gov |

| Linearity (R²) | > 0.990 | mdpi.com |

Gas Chromatography (GC) for Volatile Impurities

Gas Chromatography (GC) is the method of choice for the identification and quantification of volatile impurities, such as residual solvents, that may be present in this compound from the manufacturing process. ijpsonline.comispub.com These organic volatile impurities (OVIs) have no therapeutic benefit and must be controlled to meet regulatory standards. scispace.com

Headspace GC is a particularly effective technique for this purpose as it is simple, fast, and minimizes sample preparation, reducing the risk of introducing artifacts. scispace.com In this method, the sample is heated in a sealed vial, and the vaporized components from the headspace are injected into the GC. scispace.com A flame ionization detector (FID) is commonly used for its sensitivity to a wide range of organic compounds. ispub.comresearchgate.net

The separation of volatile impurities is typically achieved using a capillary column with a stationary phase suitable for volatile organics, such as a cyanopropylphenyl dimethylpolysiloxane phase. ispub.com The method is validated to ensure its specificity, accuracy, and precision for the target solvents. ispub.com The International Council for Harmonisation (ICH) provides guidelines on the acceptable limits for various residual solvents in pharmaceutical products. ijpsonline.com

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Technique | Headspace Gas Chromatography | scispace.com |

| Column | BP 624 (4% cyanopropylphenyl/96% dimethylpolysiloxane) | ispub.com |

| Carrier Gas | Nitrogen or Helium | ispub.com |

| Detector | Flame Ionization Detector (FID) | ispub.comresearchgate.net |

| Injection | Split/Splitless | ispub.com |

Preparative Chromatography for Compound Isolation and Purification

Preparative chromatography is an essential technique for isolating and purifying this compound and its derivatives on a larger scale than analytical chromatography. The goal of preparative chromatography is to obtain a sufficient quantity of a purified compound for further studies, such as structural elucidation or biological testing.

While specific preparative chromatography methods for this compound are not detailed in the provided search results, the principles of preparative HPLC are widely applicable. This technique uses larger columns and higher flow rates than analytical HPLC to process more material. The fractions containing the purified compound are collected as they elute from the column. The purity of the collected fractions is then typically verified using analytical HPLC.

Advanced Solid-State Characterization Methodologies (e.g., X-ray Diffraction for Crystalline Forms)

The solid-state properties of a pharmaceutical compound like this compound are critical as they can influence its stability, solubility, and bioavailability. X-ray Diffraction (XRD) is a primary technique for characterizing the crystalline form of a substance.

Powder X-ray diffraction (PXRD) is particularly useful for identifying the specific crystalline form (polymorph) of a compound and for detecting the presence of any crystalline impurities. The technique involves irradiating a powdered sample with X-rays and measuring the scattering pattern. Each crystalline solid has a unique diffraction pattern, which serves as a fingerprint for that specific form. For example, PXRD has been used to characterize the crystalline structure of related compounds like 1-(4-Nitrophenyl)-2-piperidinone, confirming its space group and unit cell dimensions. researchgate.net The absence of extraneous peaks in the diffraction pattern indicates that no detectable crystalline impurities are present. researchgate.net

In the case of a related compound, 2,3-Dibromo-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one, single-crystal X-ray diffraction was used to determine its precise molecular structure and crystal packing. researchgate.net This level of detail provides fundamental information about the compound's solid-state conformation.

| Parameter | Value for 2,3-Dibromo-1-(4-methoxyphenyl)-3-[4-(methylsulfanyl)phenyl]propan-1-one | Reference |

|---|---|---|

| Crystal System | Monoclinic | researchgate.net |

| Space Group | P21/a | researchgate.net |

| Unit Cell Dimensions (a, b, c) | a = 10.7585 (7) Å, b = 13.5889 (9) Å, c = 11.6754 (7) Å | researchgate.net |

| Unit Cell Volume (V) | 1694.28 (19) ų | researchgate.net |

Electrochemical Characterization Methods for Redox Properties (e.g., Cyclic Voltammetry)

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of this compound and its derivatives. These properties are important for understanding potential metabolic pathways involving oxidation or reduction, as well as for developing electrochemical sensors.

Cyclic voltammetry involves applying a linearly varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the compound and the reversibility of the redox processes. For instance, studies on similar aromatic ketones and dihydroxybenzenes have utilized CV to understand their electrochemical behavior. researchgate.netmdpi.com The position of the peaks in the voltammogram is influenced by the molecular structure, including the presence of electron-donating or electron-withdrawing substituents. dtu.dk

In a study of 1-phenyl-3-(phenylamino)propan-1-one, a related compound, electrochemical methods including potentiodynamic polarization were used to investigate its corrosion inhibition properties, which are related to its adsorption and electrochemical behavior on a metal surface. wikimedia.orgnih.gov The results showed that the compound acted as a mixed-type inhibitor, affecting both anodic and cathodic reactions. wikimedia.orgnih.gov While this study focuses on corrosion, the underlying electrochemical principles are relevant to understanding the redox behavior of the molecule. A typical CV experiment would be conducted in a suitable solvent with a supporting electrolyte, using a three-electrode system (working, reference, and counter electrodes).

| Parameter | Typical Condition | Reference |

|---|---|---|

| Working Electrode | Glassy Carbon Electrode | researchgate.net |

| Counter Electrode | Platinum Wire | researchgate.net |

| Reference Electrode | Ag/AgCl or Saturated Calomel Electrode (SCE) | researchgate.net |

| Solvent/Electrolyte | Organic solvent (e.g., THF, Acetonitrile) with a supporting electrolyte (e.g., [Bu4N][PF6]) | researchgate.net |

| Scan Rate | 50 - 200 mV/s | researchgate.net |

Chemical Reactivity and Derivatization Strategies of 1 4 Isobutoxyphenyl Propan 1 One

Reactions at the Carbonyl Group of the Propanone Moiety

The carbonyl group is a focal point for nucleophilic addition and condensation reactions, while the adjacent alpha-carbon provides a site for enolate-mediated transformations.

Reduction Reactions to Corresponding Alcohols and Alkanes

The carbonyl group of 1-(4-isobutoxyphenyl)propan-1-one can be selectively reduced to either a secondary alcohol or fully deoxygenated to an alkane, depending on the chosen reagents and reaction conditions.

Reduction to Alcohol: The reduction to the corresponding alcohol, 1-(4-isobutoxyphenyl)propan-1-ol, is typically achieved using hydride reagents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent like methanol or ethanol is a common and effective method for this transformation. This reaction proceeds under mild conditions and offers high yields of the secondary alcohol.

Reduction to Alkane: Complete deoxygenation of the carbonyl group to a methylene (B1212753) (-CH2-) group, yielding 1-isobutoxy-4-propylbenzene, requires more forceful reduction methods. The Clemmensen reduction, which employs a zinc-mercury amalgam in concentrated hydrochloric acid, is particularly effective for aryl-alkyl ketones. wikipedia.orglibretexts.orgunacademy.combyjus.com This reaction is well-suited for substrates that can withstand strongly acidic conditions. libretexts.org

Alternatively, the Wolff-Kishner reduction provides a method for deoxygenation under strongly basic conditions, making it a complementary approach for acid-sensitive substrates. wikipedia.orgalfa-chemistry.comorganic-chemistry.org This reaction involves the formation of a hydrazone intermediate by reacting the ketone with hydrazine (NH2NH2), followed by heating with a strong base like potassium hydroxide in a high-boiling solvent such as diethylene glycol. alfa-chemistry.compharmaguideline.com The driving force is the thermodynamically favorable evolution of nitrogen gas. wikipedia.org

Table 1: Reduction Reactions of this compound

| Reaction Type | Product | Typical Reagents | Conditions |

|---|---|---|---|

| Alcohol Formation | 1-(4-Isobutoxyphenyl)propan-1-ol | Sodium borohydride (NaBH4) | Methanol or Ethanol, Room Temperature |

| Alkane Formation (Acidic) | 1-Isobutoxy-4-propylbenzene | Zinc-Mercury Amalgam (Zn(Hg)), Hydrochloric Acid (HCl) | Heat wikipedia.organnamalaiuniversity.ac.in |

| Alkane Formation (Basic) | 1-Isobutoxy-4-propylbenzene | Hydrazine (N2H4), Potassium Hydroxide (KOH) | High-boiling solvent (e.g., diethylene glycol), Heat masterorganicchemistry.com |

Condensation Reactions for Formation of Alpha,Beta-Unsaturated Ketones

The presence of alpha-hydrogens on the propanone moiety allows this compound to participate in base- or acid-catalyzed condensation reactions. A notable example is the Claisen-Schmidt condensation, a type of aldol condensation, with aromatic aldehydes. In this reaction, the enolate of this compound acts as a nucleophile, attacking the carbonyl carbon of an aldehyde. The subsequent dehydration of the aldol adduct readily occurs to form a thermodynamically stable, conjugated α,β-unsaturated ketone, often referred to as a chalcone analog. These reactions are typically carried out in the presence of an aqueous alcoholic solution of a base like sodium hydroxide or potassium hydroxide.

Alpha-Halogenation Reactions and Subsequent Transformations

The carbon atom adjacent to the carbonyl group (the α-carbon) can be selectively halogenated. This reaction typically proceeds via an enol or enolate intermediate. libretexts.org Under acidic conditions, such as using bromine in acetic acid, the enol form of the ketone attacks the halogen, leading to the formation of an α-halo ketone, specifically 2-bromo-1-(4-isobutoxyphenyl)propan-1-one. libretexts.orgnih.gov The rate of this reaction is often dependent on the concentration of the ketone and the acid catalyst but independent of the halogen concentration, as the formation of the enol is the rate-determining step. libretexts.org

These resulting α-haloketones are versatile synthetic intermediates. For instance, they can undergo dehydrobromination upon treatment with a base to yield α,β-unsaturated ketones. libretexts.org They also serve as powerful electrophiles in substitution reactions with various nucleophiles, enabling the introduction of a wide range of functional groups at the alpha position.

Electrophilic Aromatic Substitution Reactions on the Isobutoxyphenyl Ring

The isobutoxyphenyl ring is activated towards electrophilic aromatic substitution. The isobutoxy group (-OCH2CH(CH3)2) is a strong activating, ortho-, para-directing group due to the lone pairs on the oxygen atom that can be donated to the aromatic ring through resonance. The propanoyl group (-COCH2CH3) is a deactivating, meta-directing group. The powerful activating effect of the isobutoxy group dominates, directing incoming electrophiles primarily to the positions ortho to it (positions 3 and 5).

Halogenation Studies on the Aromatic Nucleus

Direct halogenation of the aromatic ring can be achieved using standard electrophilic halogenating agents. For example, reaction with bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3) would be expected to yield predominantly 3-bromo-1-(4-isobutoxyphenyl)propan-1-one. The conditions must be controlled to prevent halogenation at the α-carbon of the ketone group. Using a non-protic solvent at low temperatures can favor aromatic substitution over α-halogenation.

Nitration and Sulfonation Reactions

Nitration: The introduction of a nitro group (-NO2) onto the aromatic ring is accomplished using a mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture). The strong ortho-, para-directing influence of the isobutoxy group will direct the nitronium ion (NO2+) electrophile to the positions ortho to the isobutoxy group, resulting in the formation of 1-(4-isobutoxy-3-nitrophenyl)propan-1-one.

Sulfonation: Similarly, sulfonation can be carried out by treating the compound with fuming sulfuric acid (H2SO4 containing dissolved SO3). The electrophile, SO3, will also be directed to the positions ortho to the isobutoxy group, yielding 4-(propanoyl)-2-isobutoxybenzenesulfonic acid. The sulfonation reaction is often reversible, which can be controlled by the reaction conditions.

Table 2: Electrophilic Aromatic Substitution of this compound

| Reaction | Reagents | Major Product | Position of Substitution |

|---|---|---|---|

| Halogenation (Bromination) | Br2, FeBr3 | 3-Bromo-1-(4-isobutoxyphenyl)propan-1-one | Ortho to Isobutoxy Group |

| Nitration | HNO3, H2SO4 | 1-(4-Isobutoxy-3-nitrophenyl)propan-1-one | Ortho to Isobutoxy Group |

| Sulfonation | Fuming H2SO4 (H2SO4/SO3) | 4-(Propanoyl)-2-isobutoxybenzenesulfonic acid | Ortho to Isobutoxy Group |

Functionalization and Modification of the Isobutoxy Side Chain

The isobutoxy side chain of this compound, while generally stable, presents opportunities for specific chemical modifications, primarily centered around the ether linkage. Ethers are known for their relative inertness, which makes them excellent solvents for many reactions. masterorganicchemistry.comunizin.orglibretexts.org However, under specific and often harsh conditions, the Carbon-Oxygen bond of the ether can be cleaved. masterorganicchemistry.comunizin.orglibretexts.orgwikipedia.orglibretexts.org This cleavage is the most significant transformation for the isobutoxy group.

The primary method for modifying the isobutoxy side chain is through ether cleavage . This reaction breaks the ether bond, converting the isobutoxyphenyl group into a hydroxyl group (phenol) and releasing an isobutyl derivative. The reaction typically proceeds via nucleophilic substitution and is catalyzed by strong acids. masterorganicchemistry.comwikipedia.orglibretexts.org

Common reagents and conditions for aryl alkyl ether cleavage include:

Strong Protic Acids: Concentrated solutions of hydrobromic acid (HBr) or hydroiodic acid (HI) are effective for cleaving ethers. masterorganicchemistry.comunizin.orgcommonorganicchemistry.com Hydrochloric acid (HCl) is generally not reactive enough. unizin.orglibretexts.org The reaction requires elevated temperatures to proceed at a reasonable rate. masterorganicchemistry.comcommonorganicchemistry.com

Lewis Acids: Boron tribromide (BBr₃) is a particularly effective and common reagent for cleaving aryl ethers under milder conditions than strong protic acids. masterorganicchemistry.comcommonorganicchemistry.com Other Lewis acids can also be employed.

Strong Nucleophiles: In some cases, strong nucleophiles like thiolates (e.g., EtSNa) or diorganophosphides (e.g., LiPPh₂) can be used to cleave aryl ethers, often in polar aprotic solvents like DMF at high temperatures. commonorganicchemistry.comwikipedia.org

In the context of this compound, the cleavage of the aryl-alkyl ether will result in the formation of 4-hydroxypropiophenone and an isobutyl halide (when using HBr or HI) or isobutanol (which may be subsequently converted to the halide in the presence of excess acid). libretexts.orglibretexts.org The bond between the aromatic ring and the oxygen is significantly stronger than the bond between the isobutyl group and the oxygen, meaning the cleavage selectively occurs at the alkyl-oxygen bond. libretexts.orglibretexts.org

Beyond complete cleavage, selective functionalization of the isobutyl group itself without breaking the ether bond is challenging due to the relative stability of C-H bonds in the alkyl chain. However, theoretical possibilities include free-radical halogenation, which would preferentially occur at the tertiary carbon of the isobutyl group. Another potential modification is oxidation of the alkyl side-chain, although this typically requires a benzylic position, which is absent in the isobutoxy group itself. libretexts.org The primary and most synthetically useful modification remains the cleavage of the ether linkage to unmask the phenolic hydroxyl group.

| Reagent/Method | Description | Typical Conditions | Products from this compound |

|---|---|---|---|

| Hydrobromic Acid (HBr) / Hydroiodic Acid (HI) | Strong acid-catalyzed cleavage of the ether bond. masterorganicchemistry.comunizin.orgcommonorganicchemistry.com | Concentrated aqueous acid, elevated temperatures (reflux). | 4-hydroxypropiophenone and Isobutyl bromide/iodide. |

| Boron Tribromide (BBr₃) | Lewis acid-mediated cleavage, often milder than protic acids. masterorganicchemistry.comcommonorganicchemistry.com | Inert solvent (e.g., Dichloromethane), often at reduced temperatures followed by warming. commonorganicchemistry.com | 4-hydroxypropiophenone and Isobutyl bromide (after workup). |

| Thiolates (e.g., Sodium ethanethiolate) | Nucleophilic cleavage by a strong nucleophile. commonorganicchemistry.comwikipedia.org | Polar aprotic solvent (e.g., DMF), elevated temperatures. commonorganicchemistry.com | 4-hydroxypropiophenone and Ethyl isobutyl sulfide. |

Elucidation of Reaction Mechanisms for Key Chemical Transformations

The elucidation of reaction mechanisms provides critical insight into the reactivity of this compound. The key chemical transformation of the isobutoxy side chain is acid-catalyzed ether cleavage, which can proceed through either an Sₙ1 or Sₙ2 pathway depending on the structure of the ether. masterorganicchemistry.comunizin.orglibretexts.orgwikipedia.org

Mechanism of Acid-Catalyzed Ether Cleavage:

The first step in the acid-catalyzed cleavage of any ether is the protonation of the ether oxygen by the strong acid (e.g., HBr or HI). masterorganicchemistry.comlibretexts.orglibretexts.org This converts the isobutoxy group into a good leaving group (an alcohol).

Step 1: Protonation of the Ether Oxygen The lone pair of electrons on the oxygen atom of the isobutoxy group attacks a proton from the acid (H-X), forming a protonated ether, an arylisobutyloxonium ion. This is a rapid and reversible equilibrium step.

For this compound, which has a primary alkyl group (isobutyl) attached to the ether oxygen, the subsequent step proceeds via an Sₙ2 mechanism . masterorganicchemistry.comunizin.orglibretexts.org An Sₙ1 mechanism is disfavored because it would require the formation of a relatively unstable primary isobutyl carbocation. unizin.org

Step 2: Nucleophilic Attack by Halide Ion (Sₙ2 Pathway) The halide ion (Br⁻ or I⁻), which is a good nucleophile, then attacks the carbon atom of the isobutyl group attached to the oxygen. The attack occurs at the less sterically hindered alkyl group. unizin.orglibretexts.orglibretexts.org In an aryl alkyl ether, the nucleophile will always attack the alkyl group, as the sp²-hybridized carbon of the benzene ring is resistant to Sₙ2 reactions. libretexts.orglibretexts.org This is a concerted step where the nucleophile attacks as the leaving group (4-hydroxypropiophenone) departs.

The products of this reaction are 4-hydroxypropiophenone and an isobutyl halide. If an excess of the hydrohalic acid is used, any alcohol formed could be further converted into the corresponding alkyl halide. libretexts.orglibretexts.org

Why not an Sₙ1 mechanism? An Sₙ1 mechanism involves the formation of a carbocation intermediate after the leaving group departs. masterorganicchemistry.comunizin.org This pathway is favored for ethers with tertiary, benzylic, or allylic groups that can form stable carbocations. unizin.orglibretexts.org Since the isobutyl group is a primary alkyl group, the corresponding primary carbocation is highly unstable and its formation is energetically unfavorable, making the Sₙ1 pathway for this compound highly unlikely.

| Mechanism | Substrate Requirement | Intermediate | Applicability to this compound |

|---|---|---|---|

| Sₙ2 (Bimolecular Nucleophilic Substitution) | Methyl, primary, or secondary alkyl ethers. masterorganicchemistry.com | Transition state, no intermediate. | Applicable. The isobutyl group is a primary alkyl group, favoring backside attack by the nucleophile. unizin.org |

| Sₙ1 (Unimolecular Nucleophilic Substitution) | Tertiary, benzylic, or allylic ethers that can form a stable carbocation. masterorganicchemistry.comunizin.orglibretexts.org | Carbocation. | Not applicable. Formation of a primary isobutyl carbocation is energetically unfavorable. |

Stereochemical Control in Derivatization Processes for Chiral Analogues

The parent molecule, this compound, is achiral. However, it serves as a valuable precursor for the synthesis of chiral analogues by introducing a stereocenter. The most common positions for introducing chirality in this structure are the carbonyl carbon or the adjacent α-carbon (the carbon bearing the ethyl group's methylene). Stereochemical control is crucial in synthetic chemistry, particularly for producing compounds with specific biological activities.

Asymmetric Reduction of the Ketone: One of the most direct methods to create a chiral analogue is through the asymmetric reduction of the prochiral ketone group to a secondary alcohol. This transformation creates a new stereocenter at the carbinol carbon.

Catalytic Asymmetric Hydrogenation: This method employs a chiral catalyst, typically a transition metal complex (e.g., Ruthenium, Rhodium, Iridium) with chiral ligands. Hydrogen gas is used as the reductant. The choice of catalyst and reaction conditions determines the enantioselectivity of the reduction, yielding either the (R)- or (S)-alcohol.

Asymmetric Transfer Hydrogenation: This process uses a hydrogen donor molecule, such as isopropanol or formic acid, in the presence of a chiral catalyst. Ru(II)-catalyzed asymmetric transfer hydrogenation is a well-established method for producing enantiomerically pure alcohols. nih.gov

Enantioselective Alkylation/Addition at the α-Position: Another strategy involves the formation of an enolate from the ketone, followed by a reaction with an electrophile.

Asymmetric Alkylation: The ketone can be deprotonated at the α-carbon to form an enolate. This enolate can then be reacted with an alkylating agent in the presence of a chiral auxiliary or a chiral phase-transfer catalyst to introduce a new substituent stereoselectively. This would create a quaternary chiral center if a new group is added, or a tertiary chiral center if the existing ethyl group is modified or replaced.

Asymmetric Aldol and Michael Additions: The enolate derived from this compound can also be used as a nucleophile in asymmetric aldol or Michael reactions.

Asymmetric Aldol Reaction: The enolate can react with an aldehyde in the presence of a chiral catalyst or with a chiral aldehyde to produce a β-hydroxy ketone with two new stereocenters. Controlling the stereochemistry of both centers is a significant focus of modern organic synthesis.

Asymmetric Michael Addition: The enolate can be added to an α,β-unsaturated carbonyl compound in a conjugate addition reaction. The use of chiral organocatalysts or metal catalysts can direct the stereochemical outcome of the reaction, leading to the formation of a chiral product. researchgate.net

These strategies allow for the synthesis of a diverse range of chiral analogues from this compound, with the specific method chosen depending on the desired final structure and stereochemistry.

| Strategy | Description | Position of New Stereocenter | Key Methodologies |

|---|---|---|---|

| Asymmetric Reduction | Conversion of the prochiral ketone to a chiral secondary alcohol. | Carbonyl Carbon (C1 of propanone chain) | Catalytic Asymmetric Hydrogenation, Asymmetric Transfer Hydrogenation. nih.gov |

| Asymmetric α-Alkylation | Introduction of a substituent at the carbon adjacent to the carbonyl group. | α-Carbon (C2 of propanone chain) | Use of chiral auxiliaries or chiral phase-transfer catalysts. |

| Asymmetric Michael Addition | Conjugate addition of the ketone's enolate to an α,β-unsaturated system. researchgate.net | α-Carbon (C2 of propanone chain) | Organocatalysis, Chiral Lewis Acid Catalysis. |

Role of 1 4 Isobutoxyphenyl Propan 1 One As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Organic Compounds

The chemical reactivity of 1-(4-Isobutoxyphenyl)propan-1-one makes it a valuable precursor for a multitude of organic compounds. The carbonyl group can undergo nucleophilic addition, condensation, and reduction reactions, while the alpha-carbon can be functionalized, typically after halogenation. The aromatic ring itself can participate in electrophilic substitution reactions, further expanding its synthetic potential.

Thiazole (B1198619) and its derivatives are a critical class of heterocyclic compounds present in many pharmacologically active molecules and are considered vital scaffolds in drug discovery. The Hantzsch thiazole synthesis, first reported in 1887, is a classic and widely used method for constructing the thiazole ring, which involves the reaction of an α-haloketone with a thioamide.

This compound can serve as a key starting material in this synthesis. The first step involves the bromination of the ketone at the alpha-position to yield 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one. This α-haloketone intermediate can then react with a thioamide, such as thiourea, in a cyclocondensation reaction to form the corresponding 2-amino-4-methyl-5-(4-isobutoxyphenyl)thiazole. This transformation highlights the utility of this compound as a strategic precursor for accessing complex thiazole derivatives, which are investigated for a range of biological activities, including antimicrobial and antifungal properties.

Table 1: Hantzsch Thiazole Synthesis from this compound

| Step | Reactant(s) | Reagent | Product | Reaction Type |

| 1 | This compound | Bromine (Br₂) | 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one | α-Halogenation |

| 2 | 2-Bromo-1-(4-isobutoxyphenyl)propan-1-one, Thiourea | - | 2-amino-4-(4-isobutoxyphenyl)-5-methylthiazole | Cyclocondensation |

Pyrimidines represent another significant class of heterocycles, forming the core structure of nucleic acids and numerous pharmaceutical agents. Various synthetic strategies for pyrimidine (B1678525) rings utilize ketone-containing substrates. One-pot multicomponent reactions, such as the Biginelli reaction, involve the acid-catalyzed cyclocondensation of an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea.

While the classic Biginelli reaction uses a β-dicarbonyl, variations of pyrimidine synthesis can directly employ ketones like this compound. For instance, it can react with chalcones, which are α,β-unsaturated ketones, and a nitrogen source like guanidine (B92328) nitrate (B79036) to form substituted pyrimidines. The ketone functionality allows for condensation reactions that ultimately lead to the formation of the six-membered heterocyclic ring. This adaptability makes this compound a valuable building block for generating diverse pyrimidine libraries for screening in drug discovery and materials science.

Utility in the Formation of Complex Organic Scaffolds and Advanced Molecules

The structural features of this compound make it an excellent starting point for the synthesis of complex organic scaffolds. The ketone group can be readily converted into other functional groups, such as alcohols via reduction or amines through reductive amination. For example, reduction of 1-(4-Isobutylphenyl)propan-1-one (B135077), a structurally similar compound, with agents like sodium borohydride (B1222165) or through catalytic hydrogenation yields the corresponding amine, demonstrating a common synthetic pathway. This opens up avenues for creating chiral centers and introducing nitrogen-containing moieties, which are prevalent in biologically active molecules. The isobutoxy group provides lipophilicity, a property that can be crucial for modulating the pharmacokinetic profiles of derivative compounds.

Applications in Fine Chemical Synthesis Beyond Pharmaceuticals

The term "fine chemicals" refers to pure, single substances produced in limited quantities for specialized applications, including but not limited to pharmaceuticals, agrochemicals, and specialty polymers. This compound is listed as a fine chemical, indicating its role as a key intermediate in multi-step organic syntheses across various sectors of the chemical industry. Its utility lies in its ability to be transformed into a variety of downstream products. For example, it can be used in the synthesis of specialized dyes, photographic chemicals, or other performance chemicals where the specific isobutoxyphenyl moiety is required to achieve desired physical or chemical properties. The production of such fine chemicals requires precise control over reaction conditions to ensure high purity.

Strategic Intermediate in Flavor and Fragrance Chemistry (based on related structures)

While direct evidence for the use of this compound in flavors and fragrances is limited, the chemical scaffold is highly relevant to this industry. Structurally related compounds are known to possess interesting sensory properties. For instance, 1-(2-Hydroxy-4-isobutoxyphenyl)-3-(pyridin-2-yl)propan-1-one is described as having umami, sweet

Computational Chemistry and Molecular Modeling Studies on 1 4 Isobutoxyphenyl Propan 1 One

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

While quantum chemical calculations provide information on a static molecular structure, molecules are dynamic entities that constantly undergo conformational changes. Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time.

An MD simulation of 1-(4-isobutoxyphenyl)propan-1-one would involve placing the molecule in a simulated environment (e.g., a solvent box) and calculating the forces between atoms using a classical force field. By integrating Newton's equations of motion, the trajectory of each atom can be tracked over time.

These simulations would reveal the accessible conformations of the isobutoxy side chain and the propanone group. The results can be analyzed to identify the most populated conformational states and the energy barriers between them. This information is crucial for understanding how the molecule's shape and flexibility might influence its interactions with other molecules, such as in a biological system or a chemical reaction.

In Silico Prediction of Reaction Pathways and Transition States

Computational chemistry can be used to model the entire course of a chemical reaction, from reactants to products, including the high-energy transition state. By mapping the potential energy surface of a reaction, the most likely reaction pathways can be identified.

For this compound, one could investigate reactions such as its reduction, oxidation, or condensation with other molecules. Computational methods would be used to locate the transition state structure for each potential pathway and calculate its energy. The height of this energy barrier (the activation energy) determines the rate of the reaction. This in silico approach can save significant time and resources compared to experimental trial-and-error.

Chemoinformatics Approaches for Virtual Screening and Lead Discovery (in a synthetic context)

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. In a synthetic context, chemoinformatics tools can be used for virtual screening to identify molecules with desired properties or to design novel synthetic routes.

For this compound, one could use chemoinformatics databases to search for known synthetic precursors or to identify similar molecules with known reactivity profiles. Virtual screening could be employed to explore a library of potential reactants to find those that are most likely to undergo a desired transformation with the target molecule. This approach can accelerate the discovery of new and efficient synthetic methodologies.

Development of Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are mathematical models that correlate the chemical structure of a series of compounds with their measured reactivity. These models are built by calculating a set of molecular descriptors (numerical representations of molecular properties) for each compound and then using statistical methods to find a mathematical equation that relates these descriptors to the observed reactivity.

To develop a QSRR model for a class of compounds including this compound, one would need experimental reactivity data for a set of structurally related molecules. A wide range of descriptors, such as electronic, steric, and topological properties, would be calculated for each molecule. Statistical techniques like multiple linear regression or machine learning algorithms would then be used to build the predictive model. Once validated, the QSRR model could be used to predict the reactivity of new, untested compounds, thereby guiding synthetic efforts. General studies on propiophenone and ketone derivatives have demonstrated the feasibility of developing such predictive models. simulations-plus.com

Emerging Research Directions and Future Perspectives for 1 4 Isobutoxyphenyl Propan 1 One Chemistry

Development of Novel Catalytic Transformations for Sustainable Synthesis

The development of sustainable synthetic methods is a paramount goal in modern chemistry, driven by the need to minimize environmental impact and improve resource efficiency. researchgate.netresearchgate.net In the context of 1-(4-isobutoxyphenyl)propan-1-one, research is increasingly focused on novel catalytic transformations that offer greener alternatives to traditional synthetic routes.

Key areas of investigation include:

Heterogeneous Catalysis: The use of solid catalysts that can be easily separated from the reaction mixture and reused is a cornerstone of sustainable synthesis. rsc.org For instance, the development of robust and economical zinc-based heterogeneous catalysts has shown promise for various organic reactions. rsc.org Research into similar solid acid or base catalysts could offer efficient and recyclable options for the acylation and etherification steps in the synthesis of this compound.

Biocatalysis: Enzymes offer unparalleled selectivity and operate under mild conditions, making them highly attractive for green chemistry applications. mdpi.com The exploration of lipases or other hydrolases for the synthesis of the isobutoxy ether linkage, or transesterification reactions involving related precursors, presents a promising avenue for developing highly specific and environmentally benign synthetic pathways.

Photocatalysis: Utilizing visible light as an energy source to drive chemical reactions is a rapidly growing field. fjhresearch.com The development of organophotoredox-catalyzed reactions could lead to novel, metal-free methods for constructing the carbon skeleton or functionalizing the aromatic ring of this compound. researchgate.net

These novel catalytic approaches aim to reduce waste, avoid the use of hazardous reagents, and lower energy consumption, aligning the synthesis of this compound with the principles of green chemistry. researchgate.net

Integration into Continuous Flow Chemistry Systems

Continuous flow chemistry, where reactions are performed in a continuously flowing stream rather than in a traditional batch reactor, offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comeuropa.eu The integration of the synthesis of this compound into continuous flow systems is a key area of emerging research.

Key Advantages of Flow Chemistry:

| Feature | Benefit in the Synthesis of this compound |

| Enhanced Safety | Reactions involving potentially hazardous reagents or exothermic steps can be performed with greater control due to the small reaction volumes and superior heat and mass transfer. europa.eu |

| Improved Efficiency | Flow systems allow for rapid optimization of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced reaction times. labcluster.com |

| Scalability | Scaling up production in a flow system is often more straightforward than in batch processes, involving longer run times or parallelization of reactors rather than requiring larger, more complex vessels. europa.eu |

| Automation | Continuous flow setups can be readily automated, allowing for precise control over reagent addition and reaction conditions, leading to improved reproducibility and reduced manual labor. europa.eu |

A notable example of a related process is the continuous-flow synthesis of ibuprofen, where 1-(4-isobutylphenyl)propan-1-one (B135077) is a key intermediate. researchgate.netmdpi.com This process demonstrates the feasibility of using flow chemistry for the multi-step synthesis of complex molecules, achieving high yields in a matter of minutes. mdpi.com Similar strategies can be envisioned for the synthesis of this compound, potentially combining several reaction steps into a single, streamlined process.

Exploration of Supramolecular Chemistry and Self-Assembly Applications

Supramolecular chemistry, the study of systems involving intermolecular bonds, is opening up new possibilities for creating complex and functional molecular architectures. nih.govmdpi.com The principles of molecular recognition and self-assembly, central to supramolecular chemistry, could be applied to this compound and its derivatives to construct novel materials and systems. uclouvain.benih.gov

Potential areas of exploration include:

Host-Guest Chemistry: The isobutoxyphenyl group of the molecule could act as a guest that binds to specifically designed host molecules, such as cyclodextrins or calixarenes. This could have applications in areas like controlled release, sensing, or catalysis.

Self-Assembled Materials: Through the introduction of appropriate functional groups, derivatives of this compound could be designed to self-assemble into well-defined nanostructures like micelles, vesicles, or liquid crystals. mdpi.com These materials could have applications in drug delivery, materials science, and nanotechnology.

Coordination-Driven Self-Assembly: By incorporating coordinating moieties, this compound derivatives could be used as building blocks for the self-assembly of discrete metallamacrocycles with unique shapes and properties. frontiersin.org

The exploration of the supramolecular chemistry of this compound is still in its early stages, but it holds significant potential for the development of advanced functional materials and systems.

Advanced Methodologies for Impurity Profiling and Control in Industrial Synthesis

Ensuring the purity of chemical compounds is critical, particularly in the pharmaceutical industry where even trace impurities can affect safety and efficacy. researchgate.netijpsr.com Impurity profiling, the identification and quantification of impurities, is therefore a crucial aspect of industrial synthesis. researchgate.netconicet.gov.ar

Advanced analytical techniques are being increasingly employed for the impurity profiling of compounds like this compound:

Hyphenated Chromatographic Techniques: High-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS) and nuclear magnetic resonance spectroscopy (LC-NMR) are powerful tools for separating, identifying, and quantifying impurities, even at very low levels. biomedres.us These techniques provide detailed structural information, which is essential for understanding the origin of impurities and developing strategies to control them.

Forced Degradation Studies: Subjecting this compound to stress conditions such as heat, light, acid, and base helps to identify potential degradation products that may form during storage or processing. conicet.gov.ar This information is vital for establishing appropriate storage conditions and shelf-life.

In Silico Prediction: Computational tools can be used to predict potential impurities based on the synthetic route and the reactivity of the starting materials and intermediates. This can help to focus analytical efforts on the most likely impurities.

The International Council for Harmonisation (ICH) provides guidelines on impurity thresholds and control, which are essential for regulatory compliance in the pharmaceutical industry. biotech-spain.com A thorough understanding of the impurity profile of this compound is necessary to ensure its quality and safety for its intended applications.

Synergistic Research Combining Computational and Experimental Approaches

The combination of computational modeling and experimental studies offers a powerful synergy for accelerating research and development. nih.gov In the context of this compound, this integrated approach can provide deeper insights into its chemical properties and reactivity.

Areas where computational and experimental synergy is beneficial:

| Research Area | Computational Approach | Experimental Validation |

| Reaction Mechanism Elucidation | Density Functional Theory (DFT) calculations can be used to model reaction pathways, transition states, and activation energies for the synthesis of this compound. | Kinetic studies, isotopic labeling experiments, and spectroscopic analysis of reaction intermediates can validate the proposed mechanisms. |

| Catalyst Design | Molecular docking and molecular dynamics simulations can be used to predict the binding affinity and catalytic activity of potential catalysts for the synthesis of this compound. researchgate.netacs.org | The predicted catalysts can be synthesized and their performance evaluated experimentally. |

| Spectroscopic Analysis | Computational methods can be used to predict spectroscopic data (e.g., NMR, IR) for this compound and its potential impurities, aiding in their identification and characterization. | The predicted spectra can be compared with experimentally obtained spectra to confirm the identity of the compounds. |

By combining the predictive power of computational chemistry with the empirical evidence from experimental work, researchers can gain a more comprehensive understanding of the chemistry of this compound, leading to the development of more efficient and sustainable synthetic processes and novel applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.